
5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H24ClN3O3 and its molecular weight is 413.9. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Reactions with Arylamines
The compound 5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is involved in the synthesis of 3-arylamino derivatives when reacted with aromatic amines. This reaction showcases its versatility in organic synthesis, particularly in the creation of compounds with potential biological activities. The ability to undergo reactions with p-toluidine to yield specific pyrrolidinone derivatives further emphasizes its utility in synthetic chemistry (Armisheva et al., 2011).
Structural Analysis
Crystallography
The compound's utility extends to structural analysis, where it serves as a precursor for the synthesis of polymorphs with distinct molecular geometries and hydrogen bonding patterns. This aspect is crucial for understanding the structural requirements for specific biological activities and can aid in the design of more effective compounds (Ramazani et al., 2019).
Antimicrobial Activity
Anti-Tubercular Evaluation
In the realm of medicinal chemistry, derivatives of this compound, specifically 4,6-bis(4-chlorophenyl)-5-[(4-chlorophenyl)sulfanyl]-2-methoxynicotinonitrile, have been synthesized and evaluated for their anti-tubercular properties. This highlights the potential of such compounds in the development of new treatments for tuberculosis, offering a promising avenue for future research (Manikannan et al., 2010).
Anticancer and Antimicrobial Potential
Derivatives with Bioactivity
The synthesis of pyrazole derivatives, including ones related to the parent compound, showcases their potential as antimicrobial and anticancer agents. The evaluation of these compounds against various microbial strains and cancer cell lines can provide valuable insights into their mechanism of action and effectiveness, contributing to the development of new therapeutic agents (Hafez et al., 2016).
Applications in Dyeing and Fabrics
Dyeing Performance on Textiles
The compound's derivatives have been utilized in the synthesis of disperse dyes, demonstrating good levelness and excellent fastness properties on polyester and nylon fabrics. This application is significant for the textile industry, indicating the compound's potential in the development of new dyes with desirable properties for fabric dyeing (Abolude et al., 2021).
特性
IUPAC Name |
(4E)-5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-3-25(4-2)13-14-26-19(15-5-7-17(23)8-6-15)18(21(28)22(26)29)20(27)16-9-11-24-12-10-16/h5-12,19,27H,3-4,13-14H2,1-2H3/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWZBDCBLRGNR-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Difluorospiro[2.2]pentan-1-yl)methanol](/img/structure/B3011675.png)
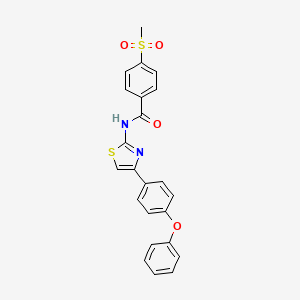
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone](/img/structure/B3011679.png)

![N-[3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]phenyl]-3-(4-methylphenyl)prop-2-ynamide](/img/structure/B3011681.png)
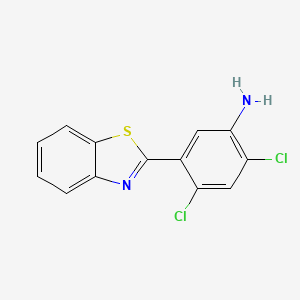

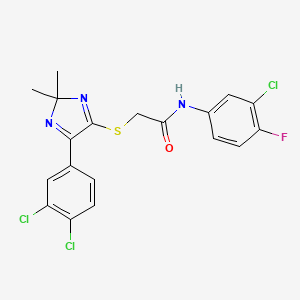
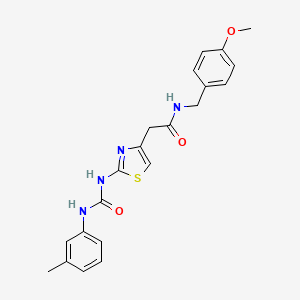

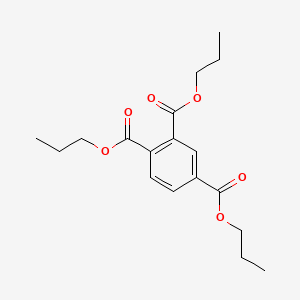
![N-(3-chloro-4-fluorophenyl)-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3011694.png)
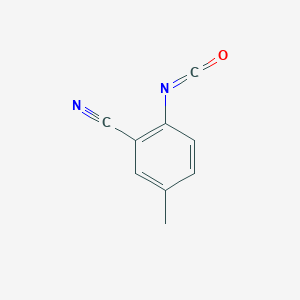
![{[(4-Methoxyphenyl)methyl]sulfamoyl}dimethylamine](/img/structure/B3011696.png)